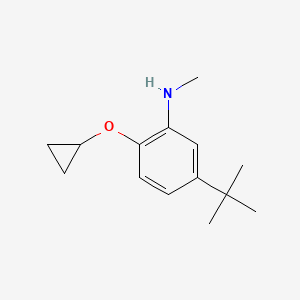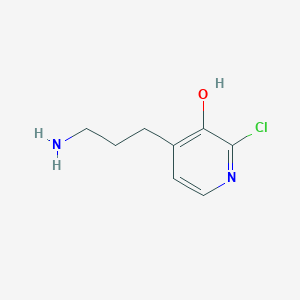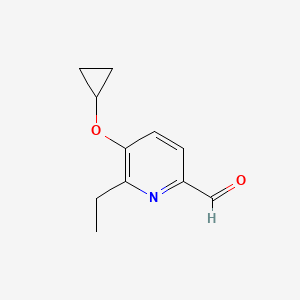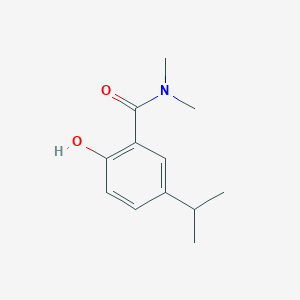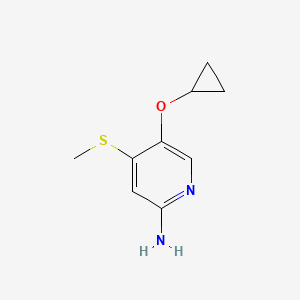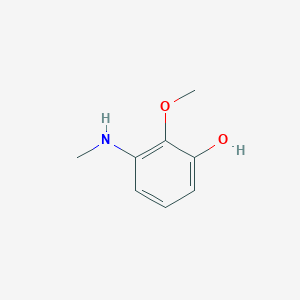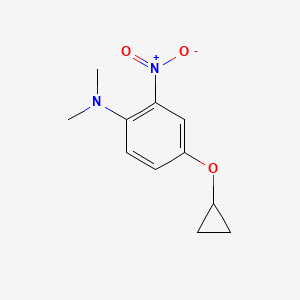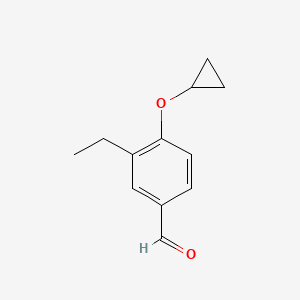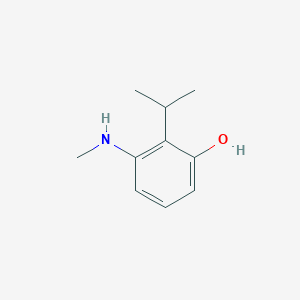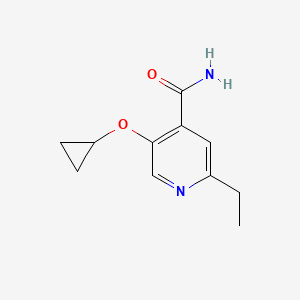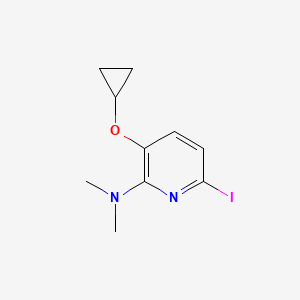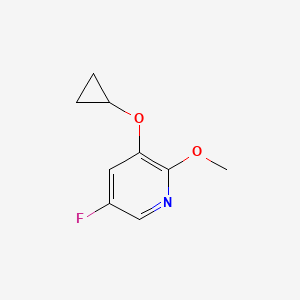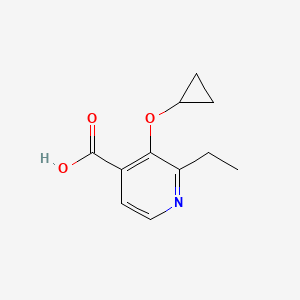
3-Cyclopropoxy-2-ethylisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-ethylisonicotinic acid is an organic compound with the molecular formula C11H13NO3 and a molar mass of 207.23 g/mol . This compound is a derivative of isonicotinic acid, featuring a cyclopropoxy group and an ethyl group attached to the pyridine ring. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Cyclopropoxy-2-ethylisonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions and reagents used can vary, but the general process involves the following steps:
- Preparation of the aryl halide precursor.
- Formation of the organoboron compound.
- Coupling of the aryl halide and organoboron compound using a palladium catalyst.
Chemical Reactions Analysis
3-Cyclopropoxy-2-ethylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy or ethyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopropoxy-2-ethylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: While not widely used in industrial applications, it serves as a model compound for studying chemical reactions and processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-ethylisonicotinic acid involves its interaction with specific molecular targets. For example, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids in mycobacteria, which are essential components of the bacterial cell wall . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes.
Comparison with Similar Compounds
3-Cyclopropoxy-2-ethylisonicotinic acid can be compared with other derivatives of isonicotinic acid, such as:
Isonicotinic acid: The parent compound, which has a carboxylic acid group attached to the pyridine ring.
2-Ethylisonicotinic acid: Similar to this compound but lacks the cyclopropoxy group.
Nicotinic acid: Another isomer with the carboxyl group at the 3-position instead of the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-ethylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-2-9-10(15-7-3-4-7)8(11(13)14)5-6-12-9/h5-7H,2-4H2,1H3,(H,13,14) |
InChI Key |
QHYURYONOOGZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1OC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


